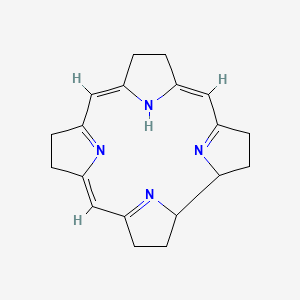

Corrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Corrin is a tetrapyrrole fundamental parent that is the core macrocycle of vitamin B12. It has a role as a cofactor. It is a member of corrins and a tetrapyrrole fundamental parent.

Aplicaciones Científicas De Investigación

Environmental Impact of Building Materials

The Consortium for Research on Renewable Industrial Materials (CORRIM) focuses on assessing the environmental performance of wood and alternative building products across their life cycles, from raw material extraction to disposal. This research aims to understand the sustainability of building materials and their environmental impacts (J. Bowyer et al., 2001).

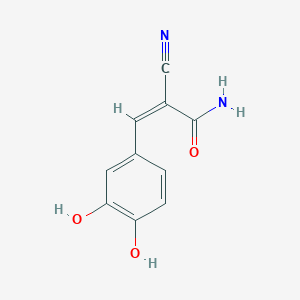

Colorimetric Detection of Cyanide

Corrin-based chemosensors enable rapid and selective colorimetric detection of cyanide in biological matrices without extensive sample pretreatment. This innovative approach is vital for studying cyanide's enzymatic release from its biological precursors, providing a simple method for monitoring cyanide in food manufacturing and other applications (Christine Männel-Croisé, B. Probst, & Felix Zelder, 2009).

Structure and Properties of Cobalt-Containing Macrocycles

Research into the structure and electronic properties of cobalt-containing macrocycles, such as Co-corrole, Co-corrin, and Co-porphyrin, reveals significant insights into their distinct behaviors and applications in biological functions. These studies help understand why nature has selected specific macrocycles for carrying out certain biological roles, particularly in the context of the B12 coenzyme (C. Rovira et al., 2001).

Electronic Structure and Catalytic Power

The electronic structure of cobalt(I) corrin is critical for understanding the "supernucleophile" nature of cob(I)alamin. Multiconfigurational studies reveal the covalency between cobalt and nitrogen orbitals, contributing to the catalytic power of enzymes like cobalamin-dependent methionine synthase (Kasper P. Jensen, 2005).

Pharmacological Applications

Corrination, the conjugation of a corrin ring to molecules, modifies pharmacology significantly. For instance, corrinated GLP-1R agonist exendin-4 exhibits reduced central nervous system penetration, offering new avenues in glucoregulatory treatments devoid of adverse effects like anorexia and emesis (Ian C. Tinsley et al., 2021).

Axial Solvent Coordination in Cobalt(II) Corrinates

Studies on cobalt(II) corrinates provide valuable information on their structure and role in coenzyme B12 catalyzed reactions. Understanding solvent effects and axial ligation in these compounds aids in mimicking the enzymatic functions of B12 coenzymes and designing biomimetic catalysts (S. Van Doorslaer et al., 2003).

TDDFT Calculations of Co-corrin

Time-dependent density functional theory (TDDFT) calculations of Co-corrin's electronic spectrum provide insights into its electronic transitions and potential applications in sensing and catalysis. These theoretical studies contribute to understanding Co-corrin's behavior in various chemical environments (M. Jaworska & P. Lodowski, 2003).

Redox Tuning by Corrin Ring Expansion

Expanding the corrin macrocycle's core leads to significant redox potential lowering in B12 cofactors. This property is crucial for electron transfer-based activation mechanisms in B12-dependent enzymes, highlighting the versatility of corrins in redox chemistry (M. Kumar & P. Kozlowski, 2012).

Propiedades

Número CAS |

262-76-0 |

|---|---|

Nombre del producto |

Corrin |

Fórmula molecular |

C19H22N4 |

Peso molecular |

306.4 g/mol |

Nombre IUPAC |

(5Z,9Z,14Z)-2,3,7,8,12,13,17,18,19,22-decahydro-1H-corrin |

InChI |

InChI=1S/C19H22N4/c1-3-14-10-16-5-7-18(22-16)19-8-6-17(23-19)11-15-4-2-13(21-15)9-12(1)20-14/h9-11,18-20H,1-8H2/b12-9-,14-10-,15-11- |

Clave InChI |

PXOPDYTVWWQZEK-DPQCFBEESA-N |

SMILES isomérico |

C1CC\2=NC1C3CCC(=N3)/C=C\4/CCC(=N4)/C=C\5/CC/C(=C2)/N5 |

SMILES |

C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5 |

SMILES canónico |

C1CC2=NC1C3CCC(=N3)C=C4CCC(=N4)C=C5CCC(=C2)N5 |

Sinónimos |

corrin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

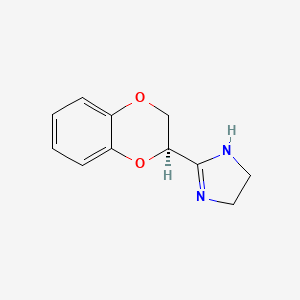

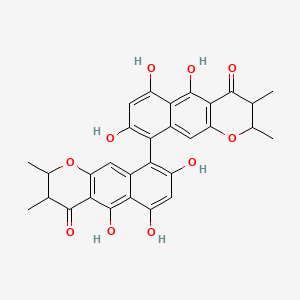

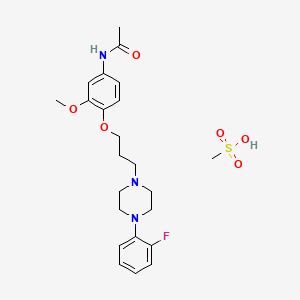

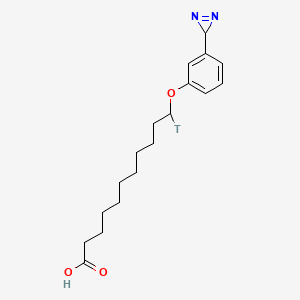

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-7-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B1236117.png)

![N-[3-(cyclohexylidene(1H-imidazol-4-ylmethyl)phenyl]ethanesulfonamide](/img/structure/B1236118.png)

![(3S,5S,10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1236120.png)

![(4S,7R,8R,10R,13R,16S)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol](/img/structure/B1236122.png)

![N-[[(6-methyl-2-pyridinyl)amino]-oxomethyl]benzamide](/img/structure/B1236132.png)